Urapidil hydrochloride

Overview

Description

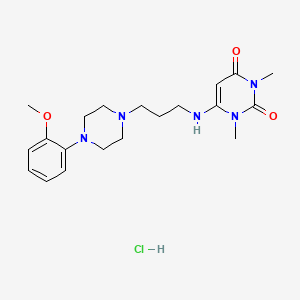

Urapidil hydrochloride is a sympatholytic antihypertensive drug . It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It is used orally for the treatment of essential hypertension and intravenously in hypertensive emergencies .

Synthesis Analysis

There are several methods for the synthesis of this compound. One method involves the reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil in the presence of sodium hydroxide . Another method uses the direct catalysis of 6-(3-chloropropyl)-1,3-dimethyluracil and 1-(2-p-methoxy-phenyl)piperazine hydrochloride .

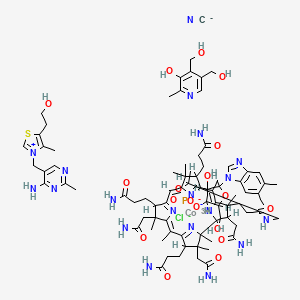

Molecular Structure Analysis

The molecular formula of this compound is C20H29N5O3.HCl, and its molecular weight is 423.94 . The structure includes a pyrimidine ring and a piperazine ring, which are connected by a propylamine chain .

Chemical Reactions Analysis

This compound is a combination adrenergic antagonist and serotonin agonist . It selectively binds to α1- over α2-adrenoceptors and to 5-HT1A over 5-HT1B and 5-HT2 receptors .

Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water at 25 mg/ml to yield a clear, colorless to very faint yellow solution . The exact melting and boiling points are not determined .

Scientific Research Applications

Pharmacodynamics and Pharmacokinetics

Urapidil is a postsynaptic alpha 1-adrenoceptor antagonist, with pharmacodynamic properties similar to prazosin but with additional central activity, possibly accounting for its improved tolerability, such as the absence of first-dose syncope. It has shown significant reductions in blood pressure in patients with mild to severe essential hypertension, without substantially influencing heart rate. Urapidil's pharmacokinetics reveal it as an effective antihypertensive when used as monotherapy or in combination with beta-blockers and thiazide diuretics. It has also demonstrated improvements in myocardial oxygen consumption, systemic vascular resistance, left ventricular function, cardiac output, and pulmonary capillary wedge pressure in patients with cardiac dysfunction, although further studies are needed to fully assess its therapeutic potential in these patients (Langtry, Mammen, & Sorkin, 1989).

Therapeutic Applications

In Hypertensive Emergencies

Urapidil has been successfully used in the treatment of hypertensive emergencies, including eclampsia, pre-eclampsia, hypertensive crisis, and hypertension during general and cardiac surgery, rapidly lowering blood pressure without altering heart rate (Minushkina, 2014).

In Elderly Hypertensives

It is well tolerated in the elderly, showing effective antihypertensive properties and a potentially favorable lipid profile, making it a suitable option for treating hypertension in older patients (Hansson & Petitet, 1995).

In Anesthesiology

Its pharmacological characteristics, including rapid onset after intravenous administration and short duration of action with minimal side effects, make urapidil particularly useful in patients at high cardiovascular risk or undergoing neurosurgery (Santiveri & Ledesma, 1998).

Resistant Hypertension

Urapidil, through its dual mechanism of action as an alpha-blocker and centrally acting drug, has been considered for combination therapy in treatment-resistant hypertension. Its effectiveness, along with favorable metabolic effects, organoprotective properties, and the ability to improve the patency of the bronchi and lower the pressure in the pulmonary artery, recommends it for patients with concomitant diseases (Minushkina, 2012).

Mechanism of Action

Target of Action

Urapidil hydrochloride, also known as Urapidil HCl, primarily targets α1-adrenoceptors and 5-HT1A receptors . The α1-adrenoceptors are predominantly located in the vascular smooth muscle and are responsible for vasoconstriction when activated. The 5-HT1A receptors are serotonin receptors located in the brain and spinal cord, playing a crucial role in the regulation of mood and anxiety .

Mode of Action

Urapidil acts as an antagonist at the α1-adrenoceptors, blocking the vasoconstrictor effect of catecholamines . This results in a reduction in peripheral resistance and a decrease in blood pressure . Additionally, Urapidil acts as an agonist at the 5-HT1A receptors in the central nervous system, leading to a central sympatholytic effect . This modulates the activity of the cerebral centers controlling the circulatory system, inhibiting a reactive increase in sympathetic tone or reducing the sympathetic tone .

Biochemical Pathways

Urapidil’s action on α1-adrenoceptors and 5-HT1A receptors affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction pathway . By blocking α1-adrenoceptors, Urapidil inhibits the vasoconstrictor effect of catecholamines, affecting vascular smooth muscle contraction. Its agonistic action on 5-HT1A receptors influences neuroactive ligand-receptor interactions and adrenergic signaling in cardiomyocytes .

Pharmacokinetics

Urapidil is readily absorbed, with 80% to 90% resorption in the gastrointestinal tract after oral administration . It has a plasma protein binding of about 80% , with a distribution volume of 0.77 L/kg body weight . The maximum plasma concentration of the delayed formulations is reached after about 4–6 hours , with an elimination half-life of about 4.7 (3.3–7.6) hours . Urapidil is primarily metabolized in the liver, and about 50–70% of Urapidil and its metabolites are eliminated in humans via the kidneys .

Result of Action

The molecular and cellular effects of Urapidil’s action include a reduction in peripheral resistance and a decrease in blood pressure due to its antagonistic action on α1-adrenoceptors . Its agonistic action on 5-HT1A receptors leads to a central sympatholytic effect, modulating the activity of the cerebral centers controlling the circulatory system . Urapidil can also reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways .

Action Environment

The action, efficacy, and stability of Urapidil can be influenced by various environmental factors. For instance, in cases of advanced liver and/or renal insufficiency, as well as in elderly patients, the volume of distribution and clearance of Urapidil are reduced, and the elimination half-life is extended . Furthermore, Urapidil can cross the blood-brain barrier and the placenta, indicating that its action can be influenced by the characteristics of these environments .

Safety and Hazards

Future Directions

Urapidil hydrochloride has been investigated for the treatment of Hypertension During Pre-Eclampsia . It has also been shown to improve glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia . Intravenous urapidil is effective in the treatment of hypertensive crises, perioperative hypertension, and pre-eclampsia and may have a potential role in the management of acute stroke .

properties

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLZVUAXJERAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045812 | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64887-14-5, 34661-75-1 | |

| Record name | Urapidil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.